Chlorpheniramine-d6

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

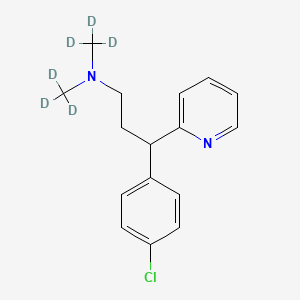

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-(4-chlorophenyl)-3-pyridin-2-yl-N,N-bis(trideuteriomethyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClN2/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13/h3-9,11,15H,10,12H2,1-2H3/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOYKEARSMXGVTM-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80661870 | |

| Record name | 3-(4-Chlorophenyl)-N,N-bis[(~2~H_3_)methyl]-3-(pyridin-2-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185054-60-7 | |

| Record name | 3-(4-Chlorophenyl)-N,N-bis[(~2~H_3_)methyl]-3-(pyridin-2-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Chlorpheniramine-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and purification processes for Chlorpheniramine-d6, a deuterated isotopologue of the first-generation antihistamine, chlorpheniramine. The incorporation of deuterium atoms into the N,N-dimethyl moiety makes this compound an ideal internal standard for pharmacokinetic and metabolic studies, as well as for quantitative analysis by mass spectrometry. This guide outlines the synthetic pathway, experimental protocols, and purification methods, supported by quantitative data and process visualizations.

Synthesis of this compound

The synthesis of this compound follows a convergent chemical strategy, analogous to the established synthesis of chlorpheniramine. The key difference lies in the introduction of the deuterated N,N-dimethyl group via a deuterated alkylating agent. The overall synthesis can be broken down into two main stages: the formation of the chlorpheniramine core structure and the subsequent introduction of the deuterated moiety.

A widely utilized synthetic route for chlorpheniramine involves the reaction of 4-chlorophenylacetonitrile with 2-chloropyridine in the presence of a strong base like sodium amide to form 4-chlorophenyl(pyridin-2-yl)acetonitrile. This intermediate is then alkylated with a suitable dimethylaminoethyl halide.[1][2] For the synthesis of this compound, the alkylating agent is a deuterated version, namely N,N-bis(methyl-d3)-2-chloroethylamine or a related derivative.[3][4]

Synthesis Pathway

The logical workflow for the synthesis of this compound is depicted in the following diagram:

Caption: Synthesis pathway of this compound Maleate.

Experimental Protocol: Synthesis

The following is a representative experimental protocol for the synthesis of this compound, based on established chemical principles for analogous reactions.

Step 1: Synthesis of 4-chlorophenyl(pyridin-2-yl)acetonitrile

-

To a stirred suspension of sodium amide in an anhydrous solvent such as toluene, add 4-chlorophenylacetonitrile at room temperature.

-

After the initial reaction subsides, add 2-chloropyridine dropwise, maintaining the temperature below 30°C.

-

Stir the reaction mixture at room temperature for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Quench the reaction by the slow addition of water.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to obtain the crude 4-chlorophenyl(pyridin-2-yl)acetonitrile.

Step 2: Synthesis of this compound

-

To a solution of 4-chlorophenyl(pyridin-2-yl)acetonitrile in an anhydrous solvent, add a strong base such as sodium amide.

-

To this mixture, add a solution of N,N-bis(methyl-d3)-2-chloroethylamine hydrochloride.

-

Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.

-

After completion, cool the reaction mixture and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield crude this compound free base.

Step 3: Formation of this compound Maleate Salt

-

Dissolve the crude this compound free base in a suitable solvent such as isopropanol.

-

Add a solution of maleic acid in the same solvent.

-

Stir the mixture, which may be followed by cooling, to induce crystallization of the maleate salt.

-

Collect the precipitate by filtration, wash with a cold solvent (e.g., methyl tert-butyl ether), and dry under vacuum to obtain this compound maleate.[3]

| Parameter | Value | Reference |

| Starting Materials | 4-chlorophenylacetonitrile, 2-chloropyridine, N,N-bis(methyl-d3)-2-chloroethylamine HCl, Maleic Acid | [1][2][3] |

| Typical Solvents | Toluene, Isopropanol, Methyl tert-butyl ether | [3] |

| Bases | Sodium Amide | [2] |

| Reaction Conditions | Varies; typically room temperature to reflux | [2] |

| Typical Overall Yield | Not explicitly reported for d6, but analogous non-deuterated synthesis can have yields around 60-70% | |

| Isotopic Enrichment | >98% (typical for commercially available deuterated reagents) | |

| Chemical Purity | >98% (achievable with proper purification) |

Purification of this compound

Purification of the final product is crucial to ensure its suitability as an internal standard. The primary methods employed are column chromatography and recrystallization. High-Performance Liquid Chromatography (HPLC) is the standard technique for assessing the final purity.

Purification Workflow

The following diagram illustrates a typical purification workflow for this compound Maleate.

Caption: Purification and analysis workflow for this compound Maleate.

Experimental Protocols: Purification

Column Chromatography

-

Prepare a silica gel column using a suitable solvent system. A common eluent system for amines is a gradient of methanol in dichloromethane or a mixture of ethyl acetate and hexanes, often with a small amount of a basic modifier like triethylamine to prevent tailing.

-

Dissolve the crude this compound free base in a minimal amount of the eluent.

-

Load the sample onto the column and elute with the chosen solvent system.

-

Collect fractions and monitor by TLC to identify the fractions containing the pure product.

-

Combine the pure fractions and evaporate the solvent.

Recrystallization

-

Dissolve the this compound maleate salt in a minimal amount of a hot solvent, such as isopropanol.[3]

-

If necessary, filter the hot solution to remove any insoluble impurities.

-

Allow the solution to cool slowly to room temperature, then potentially cool further in an ice bath to maximize crystal formation.

-

Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

| Purification Technique | Parameters | Typical Outcome |

| Column Chromatography | Adsorbent: Silica GelEluent: Gradient of Methanol in Dichloromethane or Ethyl Acetate/Hexanes (with Triethylamine) | Removal of polar and non-polar impurities. |

| Recrystallization | Solvent System: Isopropanol/Methyl tert-butyl ether | High purity crystalline solid. |

| Purity Analysis (HPLC) | Column: C18 reverse-phaseMobile Phase: Acetonitrile/Phosphate BufferDetection: UV at ~220-265 nm | Purity assessment (>98%).[5] |

This guide provides a comprehensive framework for the synthesis and purification of this compound. Researchers should adapt and optimize these protocols based on their specific laboratory conditions and available resources, always adhering to appropriate safety measures. The successful synthesis and purification of high-purity this compound will enable accurate and reliable quantitative studies in drug development and clinical research.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. m.youtube.com [m.youtube.com]

- 3. CN110963962A - Novel chlorpheniramine maleate crystal and preparation method thereof - Google Patents [patents.google.com]

- 4. CN111100067A - New chlorpheniramine maleate impurity and preparation process thereof - Google Patents [patents.google.com]

- 5. lcms.cz [lcms.cz]

Chlorpheniramine-d6: A Technical Guide to its Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and stability of Chlorpheniramine-d6, a deuterated isotopologue of Chlorpheniramine. This information is critical for its application in pharmaceutical research and development, particularly its use as an internal standard in pharmacokinetic and metabolic studies.

Chemical and Physical Properties

This compound is the deuterated form of Chlorpheniramine, a first-generation antihistamine. The deuterium labeling is typically on the N,N-dimethyl group. It is commonly available as the free base or as a maleate salt. The key chemical and physical properties are summarized below.

| Property | This compound | This compound Maleate Salt |

| Synonyms | 2-[p-Chloro-α-(2-dimethyl-aminoethyl)benzyl]pyridine-d6, Chlorprophenpyridamine-d6 | (±)-Chlorpheniramine-d6, 3-(4-chlorophenyl)-N,N-bis(methyl-d3)-3-(pyridin-2-yl)propan-1-amine maleate |

| CAS Number | 1185054-60-7[1][2] | 1219806-45-7[3][4] |

| Molecular Formula | C₁₆H₁₃D₆ClN₂[1] | C₂₀H₁₇D₆ClN₂O₄[4] |

| Molecular Weight | 280.83 g/mol [1][2] | 396.90 g/mol [3][4] |

| Appearance | Yellow Oil[1] | A solid[5] |

| Melting Point | Not available | 125-127 °C[6] |

| Solubility | Not available | Slightly soluble in Methanol and Water[5] |

| Purity | Not available | ≥99% deuterated forms (d₁-d₆)[5] |

Stability and Storage

The stability of a compound is paramount for its use as a reference standard and in pharmaceutical formulations. While specific stability studies on this compound are not extensively published, the stability profile of its non-deuterated counterpart, Chlorpheniramine Maleate, provides a strong indication of its behavior.

Key Stability Characteristics:

-

Light Sensitivity : Chlorpheniramine is sensitive to light, and exposure can accelerate its decomposition[7]. Therefore, it should be stored in light-resistant containers[7].

-

Thermal Stability : The compound is stable under standard ambient conditions (room temperature). However, studies on cough syrups containing Chlorpheniramine Maleate have shown increased degradation at elevated temperatures (45°C and 60°C)[8].

-

pH and Solution Stability : The maleate moiety of Chlorpheniramine Maleate has been shown to degrade in aqueous solutions over time, even at room temperature[9]. This degradation did not affect the chlorpheniramine portion of the molecule[9]. The degradation of the maleate can lead to the formation of adducts, for instance with other active ingredients like phenylephrine in a formulation[10][11].

-

Incompatibilities : The compound should be kept away from incompatible materials such as oxidizing agents[7]. Formulations containing other ingredients, such as ephedrine hydrochloride, have been shown to increase the degradation rate of Chlorpheniramine Maleate[8][12].

Recommended Storage Conditions:

To ensure its integrity, this compound should be stored in a tightly closed container in a dry and well-ventilated place[7]. Depending on the supplier and intended duration of storage, recommendations vary from room temperature to refrigeration (2-8°C) or freezing (-20°C) for long-term storage[1][7][13].

Hazardous Decomposition Products:

Under fire conditions, hazardous decomposition products can include carbon oxides (CO, CO₂) and nitrogen oxides (NOx)[7].

Experimental Protocols

The quantification of Chlorpheniramine and its deuterated standard is typically performed using chromatographic techniques. This compound is an ideal internal standard for quantification by GC- or LC-MS because it co-elutes with the non-deuterated analyte but is distinguishable by its mass[5][13][14].

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a widely used technique for the analysis of Chlorpheniramine in pharmaceutical formulations and biological samples[15]. A stability-indicating method is crucial to separate the active ingredient from any potential degradants.

Example HPLC Protocol for Chlorpheniramine and Maleate:

-

Objective : To simultaneously determine Chlorpheniramine and its maleate counter-ion and separate them from degradation products.

-

Column : Mixed-mode columns, such as Coresep 100, can be effective as they retain compounds through multiple mechanisms and can provide good peak shape for basic compounds like chlorpheniramine without ion-pairing reagents[16].

-

Mobile Phase : A common mobile phase consists of methanol or acetonitrile as the organic solvent, with a buffer (e.g., phosphate buffer) to control the pH[15]. The composition can be optimized to achieve the desired separation.

-

Detection : UV detection at a wavelength of 265 nm is suitable for Chlorpheniramine Maleate[8].

-

Internal Standard : For quantitative analysis of Chlorpheniramine, this compound is the preferred internal standard when using mass spectrometry detection. For UV detection, a structurally similar compound with a distinct retention time, such as m-hydroxybenzoic acid, can be used[9].

Forced Degradation Study Protocol

Forced degradation studies are essential to establish the inherent stability of a drug substance and to develop stability-indicating analytical methods.

-

Objective : To identify potential degradation pathways and degradation products of this compound under various stress conditions.

-

Methodology :

-

Prepare solutions of this compound in appropriate solvents.

-

Expose the solutions to a range of stress conditions as recommended by ICH guidelines (Q1A(R2)):

-

Acidic Hydrolysis : e.g., 0.1 M HCl at 60°C.

-

Basic Hydrolysis : e.g., 0.1 M NaOH at 60°C.

-

Oxidative Degradation : e.g., 3% H₂O₂ at room temperature.

-

Thermal Degradation : Heat the solid drug substance and a solution at a high temperature (e.g., 80°C).

-

Photodegradation : Expose the solution to light under controlled conditions (e.g., Xenon lamp).

-

-

At specified time points, withdraw samples and neutralize them if necessary.

-

Analyze the stressed samples using a stability-indicating HPLC method, preferably with a mass spectrometer (LC-MS) to identify the mass of the degradation products.

-

Compare the chromatograms of the stressed samples to that of an unstressed control sample to identify and quantify the degradation products.

-

Visualizations

Experimental Workflow for Forced Degradation Study

The following diagram illustrates a typical workflow for conducting a forced degradation study of this compound.

Caption: Workflow for a Forced Degradation Study of this compound.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 3-(4-Chlorophenyl)-N,N-bis((~2~H_3_)methyl)-3-(pyridin-2-yl)propan-1-amine | C16H19ClN2 | CID 45038670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound Maleate Salt | C20H23ClN2O4 | CID 45038671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. caymanchem.com [caymanchem.com]

- 6. chemwhat.com [chemwhat.com]

- 7. spectrumrx.com [spectrumrx.com]

- 8. actapharmsci.com [actapharmsci.com]

- 9. Evidence for the degradation of maleate moiety in chlorpheniramine maleate solution using a stability-indicating HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Major degradation product identified in several pharmaceutical formulations against the common cold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. clearsynth.com [clearsynth.com]

- 14. This compound maleate | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]

- 15. ijrpr.com [ijrpr.com]

- 16. helixchrom.com [helixchrom.com]

Decoding the Certificate of Analysis for Chlorpheniramine-d6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive explanation of a typical Certificate of Analysis (CoA) for the deuterated internal standard, Chlorpheniramine-d6. Understanding the data and experimental protocols detailed in a CoA is critical for ensuring the quality, accuracy, and reliability of analytical results in research and drug development. This document will break down the key components of a this compound CoA, present the data in a clear and accessible format, and provide detailed methodologies for the analytical techniques used.

Understanding the Role of a Certificate of Analysis

A Certificate of Analysis is a formal document that confirms a specific batch of a product meets its predetermined specifications. For a chemical reference standard like this compound, the CoA is a critical quality document that provides evidence of its identity, purity, and isotopic enrichment.[1][2] The quality and purity of reference standards are paramount for achieving scientifically valid results in analytical testing.[1][2]

This compound is a labeled form of Chlorpheniramine, an antihistamine, and is commonly used as an internal standard in quantitative analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[3][4][5] The deuterium labels provide a distinct mass difference from the unlabeled analyte, allowing for accurate quantification.

Anatomy of a this compound Certificate of Analysis

A typical CoA for this compound is structured to provide a comprehensive overview of the material's quality. The following sections are generally included:

-

Product Information: This section contains basic identifiers for the material, including the product name, catalog number, batch or lot number, and CAS number.

-

Physical and Chemical Properties: This includes information such as the chemical formula, molecular weight, and appearance.

-

Analytical Data: This is the core of the CoA, presenting the results of various analytical tests performed to characterize the material. Each test result is compared against a predefined specification.

-

Experimental Protocols: Detailed descriptions of the methods used to obtain the analytical data.

-

Quality Assurance Statement: A declaration from the quality assurance department that the batch meets the required standards.

Data Presentation: A Summary of Analytical Tests

The quantitative data from a representative this compound Certificate of Analysis is summarized in the tables below for easy reference and comparison.

Table 1: Product Information and Physical Properties

| Parameter | Specification | Result |

| Product Name | This compound Maleate | This compound Maleate |

| Catalog Number | Varies by supplier | CS-O-06482 (Example)[3] |

| Batch Number | Unique identifier | B-CPD6-12345 |

| CAS Number | 1219806-45-7[3] | 1219806-45-7 |

| Chemical Formula | C₁₆H₁₃D₆ClN₂ · C₄H₄O₄ | C₁₆H₁₃D₆ClN₂ · C₄H₄O₄ |

| Molecular Weight | 396.90 g/mol | 396.90 g/mol |

| Appearance | White to off-white solid | White solid |

Table 2: Purity and Identity Analysis

| Test | Method | Specification | Result |

| Purity (HPLC) | HPLC-UV | ≥ 98.0% | 99.8% |

| Identity (¹H NMR) | ¹H NMR | Conforms to structure | Conforms |

| Identity (MS) | ESI-MS | Conforms to structure | Conforms |

Table 3: Isotopic Purity Analysis

| Test | Method | Specification | Result |

| Isotopic Enrichment | ESI-MS | ≥ 98 atom % D | 99.5 atom % D |

| Isotopic Distribution (d₆) | ESI-MS | Report results | 99.1% |

| Isotopic Distribution (d₅) | ESI-MS | Report results | 0.8% |

| Isotopic Distribution (d₀) | ESI-MS | Report results | < 0.1% |

Table 4: Residual Solvent Analysis

| Test | Method | Specification | Result |

| Residual Solvents | GC-HS | Meets USP <467> limits | Conforms |

Experimental Protocols

Detailed methodologies for the key experiments cited in the Certificate of Analysis are provided below. These protocols are essential for understanding how the analytical data was generated and for replicating the analysis if necessary.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

High-performance liquid chromatography is a widely used technique for determining the purity of pharmaceutical compounds by separating them from any potential impurities.[6][7][8][9]

-

Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a diode array detector (DAD).

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase:

-

A: 0.1% Formic acid in Water

-

B: 0.1% Formic acid in Acetonitrile

-

-

Gradient Program:

-

0-5 min: 10% B

-

5-25 min: 10% to 90% B

-

25-30 min: 90% B

-

30.1-35 min: 10% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 262 nm

-

Injection Volume: 10 µL

-

Sample Preparation: A solution of this compound Maleate is prepared in the mobile phase A at a concentration of approximately 1 mg/mL.

-

Purity Calculation: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Mass Spectrometry (MS) for Identity and Isotopic Enrichment

Mass spectrometry is a powerful analytical technique used to confirm the molecular weight and structure of a compound, as well as to determine its isotopic composition.[10][11][12][13][14][15]

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-Orbitrap HRMS) with an electrospray ionization (ESI) source.[10][11][12][14]

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Mode: Full scan

-

Mass Range: m/z 100-500

-

Sample Infusion: The sample is dissolved in methanol at a concentration of approximately 10 µg/mL and infused directly into the mass spectrometer.

-

Identity Confirmation: The measured mass of the protonated molecule [M+H]⁺ is compared to the theoretical exact mass of this compound.

-

Isotopic Enrichment Calculation: The relative intensities of the isotopic peaks (d₀ to d₆) are measured. The isotopic enrichment is calculated by summing the contributions of the deuterated species.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for confirming the chemical structure of a molecule. For deuterated compounds, it also confirms the positions of the deuterium labels. Quantitative NMR (qNMR) can be used for purity determination.[16][17][18][19][20]

-

Instrumentation: Bruker Avance III 500 MHz NMR spectrometer or equivalent.

-

Solvent: Deuterated methanol (CD₃OD)

-

Nucleus: ¹H (Proton)

-

Experiment: 1D proton NMR

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.7 mL of the deuterated solvent.

-

Data Analysis: The ¹H NMR spectrum is analyzed to ensure that the chemical shifts and coupling patterns are consistent with the known structure of Chlorpheniramine. The absence or significant reduction of signals corresponding to the deuterated positions confirms the isotopic labeling.

Visualizing the Analytical Workflow and Key Relationships

Diagrams created using Graphviz (DOT language) are provided below to illustrate the experimental workflows and logical relationships involved in the analysis of this compound.

References

- 1. pharmtech.com [pharmtech.com]

- 2. veeprho.com [veeprho.com]

- 3. clearsynth.com [clearsynth.com]

- 4. This compound maleate | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. moravek.com [moravek.com]

- 7. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]

- 8. veeprho.com [veeprho.com]

- 9. mastelf.com [mastelf.com]

- 10. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 11. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 12. Determination of Isotope Distribution and Abundance of Deuterium Labeled Compounds by High Resolution Mass Spectrometry [ccspublishing.org.cn]

- 13. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]

- 17. mdpi.com [mdpi.com]

- 18. Quantitative NMR Assays (qNMR) | Bruker [bruker.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. researchgate.net [researchgate.net]

A Technical Guide to the Mechanism and Application of Chlorpheniramine-d6 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the realm of quantitative bioanalysis, particularly within liquid chromatography-mass spectrometry (LC-MS), the pursuit of precision and accuracy is paramount. Stable isotope-labeled (SIL) internal standards are the gold standard for achieving reliable quantification by correcting for analytical variability. This technical guide provides an in-depth examination of Chlorpheniramine-d6, a deuterated analog of the H1-antihistamine Chlorpheniramine, and its mechanism of action as an internal standard. We will explore the core principle of isotope dilution mass spectrometry, detail its application in a validated bioanalytical workflow, present quantitative performance data, and illustrate the key concepts with clear, structured diagrams.

The Core Principle: Isotope Dilution Mass Spectrometry

The efficacy of this compound as an internal standard is rooted in the principle of isotope dilution mass spectrometry (IDMS).[1] In this technique, a known quantity of the isotopically heavy analog (this compound) is added to a sample at the earliest stage of preparation.[1]

Mechanism of Action:

This compound is chemically and structurally identical to the native analyte, Chlorpheniramine, except that six hydrogen atoms have been replaced by their heavier, stable isotope, deuterium.[2][3] This subtle modification has profound analytical implications:

-

Physicochemical Equivalence: The deuterated standard exhibits nearly identical physicochemical properties to the analyte, including polarity, solubility, extraction efficiency, and chromatographic retention time.[1][4] This ensures that both compounds behave in the same manner throughout the entire analytical process, from extraction and cleanup to injection.[1]

-

Correction for Variability: Any loss of the analyte during sample preparation or fluctuations in instrument response (e.g., ion suppression or enhancement in the mass spectrometer) will be mirrored by a proportional loss or fluctuation in the internal standard.[1][5]

-

Mass-Based Differentiation: Despite their chemical similarity, the mass spectrometer can easily distinguish between the analyte and the internal standard due to the mass difference conferred by the deuterium atoms.

By measuring the ratio of the analyte's signal to the internal standard's signal, the analysis effectively normalizes for a wide range of potential errors.[1] This ratio remains constant even if absolute signal intensities vary, providing a highly accurate and precise measurement of the true analyte concentration.[1][4]

Pharmacological Context: Chlorpheniramine's Mechanism of Action

To fully appreciate its application, it is useful to understand the primary role of Chlorpheniramine. It is a first-generation antihistamine that functions as a potent inverse agonist of the histamine H1 receptor.[6] When histamine, released during an allergic response, binds to H1 receptors, it initiates a signaling cascade that leads to symptoms like increased vascular permeability and sensory nerve stimulation.[7] Chlorpheniramine competitively blocks histamine from binding to these H1 receptors, thereby inhibiting this cascade and alleviating allergic symptoms.[7]

Figure 1: Chlorpheniramine's H1 Receptor Antagonist Pathway.

Experimental Application & Protocols

The use of this compound is central to validated bioanalytical methods for quantifying Chlorpheniramine in biological matrices like human plasma. Below is a detailed protocol synthesized from established LC-MS/MS methods.[8][9][10]

Detailed Experimental Protocol

Objective: To determine the concentration of Chlorpheniramine in human plasma using this compound as an internal standard via LC-MS/MS.

1. Preparation of Solutions:

- Standard Stock Solution: Prepare a 1 mg/mL stock solution of Chlorpheniramine in methanol.

- Internal Standard (IS) Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

- Working Standard Solutions: Serially dilute the standard stock solution with a 50:50 methanol:water mixture to create calibration standards ranging from 0.05 ng/mL to 20 ng/mL.[8][9]

- Working IS Solution: Prepare a working solution of this compound (e.g., 5 ng/mL) for spiking.

2. Sample Preparation (Liquid-Liquid Extraction):

- Pipette 200 µL of plasma sample, calibration standard, or quality control (QC) sample into a microcentrifuge tube.

- Add 20 µL of the working IS solution (this compound) to every tube except for blank matrix samples. Vortex for 10 seconds.

- Add 100 µL of 0.1 M NaOH to alkalinize the sample. Vortex for 10 seconds.

- Add 1.0 mL of extraction solvent (e.g., diethyl ether:dichloromethane, 80:20 v/v).[8][9]

- Vortex vigorously for 2 minutes, then centrifuge at 4000 rpm for 10 minutes.

- Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

- Reconstitute the residue in 100 µL of the mobile phase and inject 10 µL into the LC-MS/MS system.

3. LC-MS/MS Conditions:

- LC System: Agilent 1200 series or equivalent.

- Column: Phenomenex Gemini C8 (50 x 4.6 mm, 5 µm) or equivalent.[8]

- Mobile Phase: Gradient elution using (A) 2.5 mM Ammonium Hydroxide in water and (B) Methanol.[8]

- Flow Rate: 0.5 mL/min.

- MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

- MRM Transitions:

- Chlorpheniramine: Q1: 275.1 -> Q3: 230.1

- This compound: Q1: 281.1 -> Q3: 236.1

start [label="Start: Plasma Sample\n(Calibrator, QC, or Unknown)", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];

spike [label="Spike with known amount of\nthis compound (Internal Standard)", shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"];

prepare [label="Sample Preparation\n(e.g., Liquid-Liquid Extraction)", shape=parallelogram, fillcolor="#FFFFFF", fontcolor="#202124"];

analyze [label="LC-MS/MS Analysis\n(Separation & Detection)", shape=invhouse, fillcolor="#FFFFFF", fontcolor="#202124"];

process [label="Data Processing", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"];

end [label="Result: Analyte Concentration", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> spike;

spike -> prepare;

prepare -> analyze;

analyze -> process [label="Measure Peak Area Ratio\n(Analyte / Internal Standard)"];

process -> end;

}

Figure 2: Bioanalytical Workflow Using an Internal Standard.

Quantitative Data & Performance

A bioanalytical method using a deuterated internal standard must be validated according to regulatory guidelines (e.g., FDA). The tables below summarize typical performance data from validated methods for Chlorpheniramine quantification.[8][10][11]

Table 1: Calibration Curve and Sensitivity

| Parameter | Typical Value |

|---|---|

| Linearity Range | 0.05 - 20.0 ng/mL |

| Correlation Coefficient (R²) | > 0.999 |

| Lower Limit of Quantification (LLOQ) | 0.025 - 0.05 ng/mL |

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-Batch Precision (%CV) | Intra-Batch Accuracy (%) | Inter-Batch Precision (%CV) | Inter-Batch Accuracy (%) |

|---|---|---|---|---|---|

| LLOQ | 0.05 | < 7.0% | 99.0 - 107.0% | < 9.5% | 99.5 - 104.0% |

| Low QC | 0.15 | < 5.0% | 97.0 - 105.0% | < 7.0% | 98.0 - 103.0% |

| Mid QC | 5.0 | < 4.0% | 98.0 - 102.0% | < 5.0% | 99.0 - 102.0% |

| High QC | 15.0 | < 3.0% | 99.0 - 101.0% | < 4.0% | 99.0 - 101.5% |

Data synthesized from representative bioanalytical studies.[8][10]

The use of a deuterated internal standard like this compound significantly enhances data quality, demonstrating excellent precision and accuracy across the calibration range.[1][4]

Figure 3: Principle of Constant Ratio in Isotope Dilution.

Conclusion

This compound serves as an exemplary internal standard for the robust, accurate, and precise quantification of Chlorpheniramine in complex biological matrices. Its mechanism of action is based on the well-established principle of isotope dilution, where its near-identical physicochemical properties to the native analyte allow it to perfectly mirror and correct for analytical variability.[1] The implementation of this compound in validated LC-MS/MS workflows, as demonstrated by the detailed protocol and performance data, is indispensable for high-quality bioanalysis in clinical toxicology, pharmaceutical research, and pharmacokinetic studies.[12]

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. clearsynth.com [clearsynth.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. texilajournal.com [texilajournal.com]

- 6. Chlorphenamine - Wikipedia [en.wikipedia.org]

- 7. What is the mechanism of Chlorpheniramine Maleate? [synapse.patsnap.com]

- 8. Determination of chlorpheniramine in human plasma by HPLC-ESI-MS/MS: application to a dexchlorpheniramine comparative bioavailability study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Simultaneous quantitative analysis of dextromethorphan, dextrorphan and chlorphenamine in human plasma by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. This compound maleate | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]

Solubility Profile of Chlorpheniramine-d6 in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Chlorpheniramine-d6 in various organic solvents. Due to the limited availability of direct quantitative data for the deuterated form, this document primarily presents solubility data for the non-deuterated form, Chlorpheniramine Maleate, as a close surrogate. The underlying principles of solubility and the experimental methodologies for its determination are also detailed to provide a thorough understanding for research and drug development applications.

Introduction to this compound

This compound is a deuterium-labeled version of Chlorpheniramine, a first-generation antihistamine commonly used to treat allergic reactions.[1][2] The deuterium labeling makes it a valuable internal standard for pharmacokinetic studies and quantitative analysis by mass spectrometry.[2] Understanding its solubility in organic solvents is crucial for various stages of drug development, including formulation, purification, and analytical method development.

Solubility Data

Direct quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in the public domain. However, qualitative information and quantitative data for the non-deuterated Chlorpheniramine Maleate provide valuable insights. It is important to note that while isotopic labeling is not expected to drastically alter solubility, minor differences may exist.

Qualitative Solubility of this compound

Limited data indicates that this compound maleate is slightly soluble in methanol and water.[2]

Quantitative Solubility of Chlorpheniramine Maleate

The following table summarizes the quantitative solubility of Chlorpheniramine Maleate in various organic solvents. This data is presented as a reliable estimate for the solubility behavior of this compound.

| Solvent | Solubility (mg/mL) | Temperature (°C) | Reference |

| Ethanol | 330 | 25 | [3] |

| Chloroform | 240 | 25 | [3] |

| Methanol | 130 | 25 | [3] |

| Ethanol | 100 | Not Specified | [4] |

| Dimethylformamide (DMF) | ~15 | Not Specified | [5] |

| Dimethyl Sulfoxide (DMSO) | ~10 | Not Specified | [5] |

| Ethanol | ~5 | Not Specified | [5] |

Note: The significant variation in reported ethanol solubility may be due to different experimental conditions or the form of the solute (e.g., free base vs. maleate salt).

Further studies have measured the mole fraction solubility of Chlorpheniramine Maleate in several solvents at various temperatures. The data indicates that solubility increases with temperature and follows the general order: alcohol solvents > ester solvents > benzene.[6]

Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[7][8]

Principle

An excess amount of the solid compound (solute) is added to a specific volume of the solvent. The mixture is then agitated at a constant temperature for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. Once equilibrium is established, the saturated solution is separated from the excess solid, and the concentration of the dissolved solute is determined using a suitable analytical method.

Detailed Methodology

-

Preparation:

-

Accurately weigh an amount of this compound that is in excess of its expected solubility.

-

Add the weighed compound to a known volume of the desired organic solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap).

-

-

Equilibration:

-

Place the container in a shaker or agitator within a temperature-controlled environment.

-

Agitate the mixture for a sufficient period (typically 24-72 hours) to reach equilibrium. The time required should be determined experimentally by taking samples at different time points until the concentration remains constant.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant (the saturated solution) without disturbing the solid phase. This can be achieved through centrifugation followed by careful pipetting, or by filtration using a syringe filter compatible with the organic solvent.

-

-

Quantification:

-

Dilute the collected aliquot with a suitable solvent to a concentration within the working range of the analytical method.

-

Analyze the diluted sample to determine the concentration of this compound. High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection is a common and accurate method for quantification.[9]

-

Calculate the original solubility in the solvent, accounting for the dilution factor.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps involved in the shake-flask method for determining solubility.

Conclusion

While direct and extensive quantitative solubility data for this compound in organic solvents remains limited, the information available for its non-deuterated counterpart, Chlorpheniramine Maleate, serves as a valuable proxy for researchers and formulation scientists. The established shake-flask method provides a robust framework for experimentally determining the solubility of this compound in any solvent of interest, which is essential for advancing its application in pharmaceutical research and development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. (+-)-Chlorpheniramine | C16H19ClN2 | CID 2725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Chlorpheniramine Maleate - LKT Labs [lktlabs.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. pharmatutor.org [pharmatutor.org]

- 9. ijrpr.com [ijrpr.com]

An In-Depth Technical Guide to Potential Impurities in the Synthesis of Chlorpheniramine-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential impurities that may arise during the synthesis of Chlorpheniramine-d6, a deuterated analogue of the first-generation antihistamine, Chlorpheniramine. Understanding and controlling these impurities is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document details the probable synthetic pathways, identifies potential process-related and degradation impurities, and provides detailed experimental protocols for their analysis.

Introduction to this compound

Chlorpheniramine is a widely used antihistamine for the relief of symptoms associated with allergies and the common cold. The deuterated version, this compound, is primarily utilized as an internal standard in pharmacokinetic and bioequivalence studies due to its mass difference from the parent drug, allowing for precise quantification by mass spectrometry. The deuterium atoms are typically located on the two N-methyl groups, resulting in the chemical name: 3-(4-chlorophenyl)-N,N-bis(methyl-d3)-3-(pyridin-2-yl)propan-1-amine. The presence of impurities, both chemical and isotopic, can interfere with these sensitive analytical methods and compromise the integrity of study results.

Synthesis of this compound

A plausible and common synthetic route to this compound involves a two-step process: first, the synthesis of the primary amine precursor, 3-(4-chlorophenyl)-3-(pyridin-2-yl)propan-1-amine, followed by the introduction of the two deuterated methyl groups.

Synthesis of the Precursor: 3-(4-chlorophenyl)-3-(pyridin-2-yl)propan-1-amine

A common method for the synthesis of this precursor is outlined below:

Deuterated Methylation of the Precursor Amine

The introduction of the two deuterated methyl groups onto the primary amine precursor is a critical step. The most probable method for this transformation is the Eschweiler-Clarke reaction using deuterated reagents.

Potential Impurities in this compound Synthesis

Impurities can be broadly categorized as process-related (arising from the synthetic route) and degradation products. For deuterated compounds, isotopic impurities are also a significant consideration.

Process-Related Impurities

These impurities can originate from starting materials, intermediates, or side reactions during the synthesis.

Table 1: Potential Process-Related Impurities

| Impurity Name | Structure | Molecular Weight ( g/mol ) | Likely Origin |

| Desmethylchlorpheniramine-d3 | C₁₅H₁₄D₃ClN₂ | 263.78 | Incomplete methylation of the precursor amine. |

| Chlorpheniramine | C₁₆H₁₉ClN₂ | 274.79 | Presence of non-deuterated formaldehyde or formic acid. |

| Pheniramine-d6 | C₁₆H₁₄D₆N₂ | 246.38 | Absence of the chloro-substituent on the phenyl ring of the starting material. |

| Unreacted Precursor | C₁₄H₁₅ClN₂ | 246.74 | Incomplete reaction during the methylation step. |

| N-Formyl-Chlorpheniramine-d3 | C₁₆H₁₄D₃ClN₂O | 291.79 | Side reaction during the Eschweiler-Clarke reaction. |

Isotopic Impurities

The isotopic purity of this compound is paramount for its intended use. Incomplete deuteration of the reagents or isotopic exchange can lead to the presence of species with fewer than six deuterium atoms.

Table 2: Potential Isotopic Impurities

| Isotopic Impurity | Description |

| Chlorpheniramine-d5 | Contains one hydrogen and five deuterium atoms on the methyl groups. |

| Chlorpheniramine-d4 | Contains two hydrogens and four deuterium atoms on the methyl groups. |

| Chlorpheniramine-d3 | Contains three hydrogens and three deuterium atoms on the methyl groups. |

| Chlorpheniramine-d2 | Contains four hydrogens and two deuterium atoms on the methyl groups. |

| Chlorpheniramine-d1 | Contains five hydrogens and one deuterium atom on the methyl groups. |

Degradation Products

Forced degradation studies on Chlorpheniramine have identified several potential degradation products that could also be present in this compound samples, particularly if exposed to harsh conditions during synthesis or storage.

Table 3: Potential Degradation Impurities

| Impurity Name | Structure | Molecular Weight ( g/mol ) | Formation Condition |

| Chlorpheniramine N-Oxide-d6 | C₁₆H₁₃D₆ClN₂O | 296.83 | Oxidative degradation. |

| 4-Chlorobenzoic acid | C₇H₅ClO₂ | 156.57 | Hydrolytic degradation. |

| 2-Pyridinecarboxylic acid | C₆H₅NO₂ | 123.11 | Oxidative cleavage. |

Experimental Protocols

Proposed Synthesis of this compound via Eschweiler-Clarke Reaction

Materials:

-

3-(4-chlorophenyl)-3-(pyridin-2-yl)propan-1-amine (1.0 eq)

-

Deuterated formaldehyde (D₂CO, 20% solution in D₂O, 2.5 eq)

-

Deuterated formic acid (DCOOD, 98%, 2.5 eq)

-

Sodium hydroxide solution (2 M)

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of 3-(4-chlorophenyl)-3-(pyridin-2-yl)propan-1-amine in a suitable reaction vessel, add deuterated formic acid followed by the dropwise addition of deuterated formaldehyde solution.

-

Heat the reaction mixture to 90-100 °C and maintain for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

-

Cool the reaction mixture to room temperature and basify with 2 M sodium hydroxide solution until pH > 10.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., dichloromethane/methanol gradient) to afford this compound.

Analytical Method for Impurity Profiling by HPLC-MS/MS

This method is designed for the separation and quantification of this compound and its potential impurities.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient:

-

0-1 min: 5% B

-

1-8 min: 5% to 95% B

-

8-10 min: 95% B

-

10-10.1 min: 95% to 5% B

-

10.1-12 min: 5% B

-

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 5 µL

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: Specific precursor-to-product ion transitions should be optimized for this compound and each potential impurity.

Table 4: Exemplary MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| This compound | 281.2 | 210.1 |

| Desmethylchlorpheniramine-d3 | 267.2 | 210.1 |

| Chlorpheniramine | 275.1 | 203.1 |

| Pheniramine-d6 | 247.2 | 176.1 |

| Chlorpheniramine N-Oxide-d6 | 297.2 | 210.1 |

Sample Preparation:

-

Accurately weigh approximately 10 mg of the this compound sample.

-

Dissolve in and dilute with the initial mobile phase composition (95:5 Mobile Phase A:Mobile Phase B) to a final concentration of 100 µg/mL.

-

Further dilute as necessary to fall within the linear range of the instrument.

Conclusion

The synthesis of this compound requires careful control of the reaction conditions to minimize the formation of both chemical and isotopic impurities. A thorough understanding of the synthetic pathway and potential side reactions is essential for developing a robust manufacturing process. The implementation of a highly sensitive and specific analytical method, such as the HPLC-MS/MS protocol detailed in this guide, is critical for the accurate quantification of impurities and ensuring the high quality of the final product. This guide serves as a valuable resource for scientists and professionals involved in the development, manufacturing, and quality control of deuterated pharmaceutical standards.

Chlorpheniramine-d6: A Technical Guide for Researchers

An in-depth examination of the properties, mechanism of action, and analytical applications of the deuterated internal standard, Chlorpheniramine-d6.

This technical guide provides essential information for researchers, scientists, and drug development professionals on this compound, a deuterated analog of the first-generation antihistamine, Chlorpheniramine. This document outlines its chemical properties, the established mechanism of action of its non-deuterated counterpart, and detailed experimental protocols for its application as an internal standard in bioanalytical methods.

Core Properties of this compound

This compound is a stable, isotopically labeled form of Chlorpheniramine, where six hydrogen atoms on the two methyl groups have been replaced with deuterium. This isotopic substitution results in a higher molecular weight, allowing for its differentiation from the endogenous or administered Chlorpheniramine in mass spectrometry-based assays. It is primarily used as an internal standard in quantitative bioanalysis to ensure the accuracy and precision of the analytical method.

Below is a summary of the key chemical identifiers for this compound and its commonly available maleate salt.

| Property | This compound (Free Base) | This compound Maleate Salt |

| CAS Number | 1185054-60-7[1] | 1219806-45-7[2][3][4] |

| Molecular Formula | C₁₆H₁₃D₆ClN₂[1] | C₂₀H₁₇D₆ClN₂O₄[2] |

| Molecular Weight | 280.83 g/mol [1] | 396.90 g/mol [2][3][4] |

Mechanism of Action: Histamine H1 Receptor Antagonism

Chlorpheniramine, the non-deuterated parent compound, functions as a potent antagonist of the histamine H1 receptor.[2] Histamine, a key mediator in allergic reactions, exerts its effects by binding to these receptors on various cells. Chlorpheniramine competitively and reversibly binds to H1 receptors, thereby blocking the actions of histamine.[5] This antagonism prevents the downstream signaling cascade that leads to the characteristic symptoms of an allergic response, such as vasodilation, increased capillary permeability, and smooth muscle contraction.[6]

The signaling pathway initiated by histamine binding to the H1 receptor is complex and can involve multiple downstream effectors. One identified pathway involves the activation of Protein Kinase C delta (PKCδ), Heat shock protein 90 (Hsp90), and Extracellular signal-regulated kinase (ERK), which ultimately leads to the upregulation of H1 receptor mRNA.

Application in Bioanalytical Methods

The primary application of this compound is as an internal standard for the quantification of Chlorpheniramine in biological matrices, such as plasma or urine, using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7] The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, leading to more accurate and reliable results.

Experimental Protocol: Quantification of Chlorpheniramine in Human Plasma by LC-MS/MS

The following is a representative protocol for the determination of Chlorpheniramine in human plasma. This method would typically employ this compound as the internal standard.

1. Preparation of Standards and Quality Controls:

-

Prepare a stock solution of Chlorpheniramine and this compound in a suitable solvent (e.g., methanol).

-

Serially dilute the Chlorpheniramine stock solution with blank human plasma to prepare calibration standards at various concentrations (e.g., 0.05 to 10 ng/mL).[8]

-

Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

2. Sample Preparation (Liquid-Liquid Extraction):

-

To 100 µL of plasma sample (calibration standard, QC, or unknown), add a fixed amount of this compound internal standard solution.

-

Add an extraction solvent, such as a mixture of diethyl ether and dichloromethane (80:20, v/v).[8]

-

Vortex the mixture to ensure thorough mixing.

-

Centrifuge to separate the organic and aqueous layers.

-

Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A C18 or similar reversed-phase column is typically used.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).

-

Flow Rate: A typical flow rate would be in the range of 0.2-0.6 mL/min.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

-

Detection: Multiple Reaction Monitoring (MRM) is employed to monitor specific precursor-to-product ion transitions for both Chlorpheniramine and this compound. This provides high selectivity and sensitivity.

-

4. Data Analysis:

-

Generate a calibration curve by plotting the peak area ratio of Chlorpheniramine to this compound against the nominal concentration of the calibration standards.

-

Use the calibration curve to determine the concentration of Chlorpheniramine in the unknown samples based on their measured peak area ratios.

Conclusion

This compound is an indispensable tool for researchers and professionals in the fields of pharmacology, toxicology, and drug metabolism. Its use as an internal standard in mass spectrometry-based bioanalytical methods ensures the high level of accuracy and precision required for regulatory submissions and clinical studies. A thorough understanding of the properties of this compound and the mechanism of action of its parent compound is crucial for the development and validation of robust analytical methods.

References

- 1. What is the mechanism of Chlorpheniramine Maleate? [synapse.patsnap.com]

- 2. (+-)-Chlorpheniramine | C16H19ClN2 | CID 2725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Chlorpheniramine: MedlinePlus Drug Information [medlineplus.gov]

- 4. Chlorpheniramine (Chlor-Trimeton, ChlorTabs, and others): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 5. mims.com [mims.com]

- 6. youtube.com [youtube.com]

- 7. This compound maleate | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]

- 8. Determination of chlorpheniramine in human plasma by HPLC-ESI-MS/MS: application to a dexchlorpheniramine comparative bioavailability study - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Sourcing and Utilizing High-Purity Chlorpheniramine-d6 for Analytical Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview for sourcing, evaluating, and implementing high-purity Chlorpheniramine-d6 in a research and development setting. This compound is the deuterated analog of Chlorpheniramine, a first-generation antihistamine. Its primary application in modern analytical science is as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of Chlorpheniramine in biological matrices by mass spectrometry.[1][2] The incorporation of deuterium atoms results in a compound that is chemically identical to the analyte but has a higher mass, allowing it to be distinguished by a mass spectrometer.

Identifying and Evaluating Commercial Suppliers

The procurement of high-purity this compound is a critical first step for any quantitative bioanalytical study. The quality of the internal standard directly impacts the accuracy, precision, and reliability of the experimental results. Several reputable manufacturers and suppliers specialize in the synthesis of stable isotope-labeled compounds and pharmaceutical reference standards.

When evaluating potential suppliers, researchers should prioritize those who provide comprehensive documentation and transparent quality metrics. Key considerations include:

-

Certificate of Analysis (CoA): A detailed CoA is non-negotiable. It should provide quantitative data on the material's identity, purity, and isotopic enrichment.

-

Synthesis and Characterization Data: Reputable suppliers will often provide information on the synthetic route and the analytical techniques used for characterization, such as NMR, Mass Spectrometry (MS), and HPLC.[3]

-

Regulatory Compliance: For applications in regulated environments (e.g., GLP/GMP), suppliers should demonstrate adherence to relevant quality management systems.

-

Technical Support: Access to knowledgeable technical support can be invaluable for troubleshooting and method development.

A logical workflow for selecting a suitable supplier is visualized below.

Critical Quality Attributes: Data Presentation

The Certificate of Analysis is the primary document for assessing the quality of this compound. Researchers should carefully examine several key quantitative parameters. The table below summarizes these critical attributes and provides typical specifications offered by commercial suppliers.

| Parameter | Typical Specification | Method of Analysis | Importance for Researchers |

| Chemical Purity | ≥98% | HPLC, UPLC | Ensures that the response in the detector is from the compound of interest, minimizing interference from impurities. |

| Isotopic Purity / Enrichment | ≥98% atom % D | Mass Spectrometry (MS) | High isotopic enrichment is crucial to prevent "crosstalk" where the unlabeled analyte contributes to the internal standard's signal.[4][5] |

| Identity Confirmation | Conforms to structure | ¹H-NMR, MS | Verifies the correct chemical structure and the position of the deuterium labels. |

| Concentration (for solutions) | e.g., 100 µg/mL (±5%) | Gravimetric preparation, verified by LC-MS/MS or qNMR | Accurate concentration is essential for preparing precise calibration curves and quality control samples.[2] |

| Form | Neat solid (e.g., Maleate Salt) or Solution (e.g., in Methanol) | - | The choice depends on the specific needs of the laboratory workflow and storage conditions. |

Data compiled from publicly available specifications from major reference standard suppliers.

Experimental Protocol: Use as an Internal Standard in LC-MS/MS

This compound is ideally suited as an internal standard for the quantification of Chlorpheniramine in biological samples like plasma or serum.[2] The following protocol outlines a typical workflow for a plasma sample analysis using protein precipitation for extraction.

Objective: To determine the concentration of Chlorpheniramine in human plasma samples.

Materials:

-

Human plasma (blank, calibration standards, QCs, and unknown samples)

-

This compound Internal Standard (IS) working solution (e.g., 50 ng/mL in Methanol)

-

Chlorpheniramine certified reference material for calibrators and QCs

-

Acetonitrile (ACN) with 0.1% formic acid (Precipitation Solvent)

-

Methanol

-

Water with 0.1% formic acid (Mobile Phase A)

-

Acetonitrile with 0.1% formic acid (Mobile Phase B)

-

UHPLC-MS/MS system

Methodology:

-

Sample Preparation (Protein Precipitation): a. Aliquot 100 µL of plasma (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube. b. Add 20 µL of the this compound IS working solution to each tube and vortex briefly. This ensures a consistent amount of IS is present in every sample. c. Add 300 µL of ice-cold precipitation solvent (ACN with 0.1% formic acid). d. Vortex vigorously for 1 minute to precipitate plasma proteins. e. Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

-

Extraction: a. Carefully transfer the supernatant to a clean 96-well plate or autosampler vial. b. Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. c. Reconstitute the dried extract in 100 µL of mobile phase A/B (e.g., 90:10 v/v).

-

LC-MS/MS Analysis: a. Chromatography: Inject 5-10 µL of the reconstituted sample onto a C18 analytical column. Use a gradient elution from 10% to 95% Mobile Phase B over several minutes to separate Chlorpheniramine from matrix components.[6] b. Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific mass-to-charge (m/z) transitions for both the analyte and the internal standard using Multiple Reaction Monitoring (MRM).

- Example Chlorpheniramine transition: Q1: 275.1 m/z → Q3: 230.1 m/z

- Example this compound transition: Q1: 281.1 m/z → Q3: 236.1 m/z

-

Data Analysis: a. Integrate the peak areas for both the Chlorpheniramine and this compound MRM transitions. b. Calculate the peak area ratio (Analyte Area / IS Area) for each sample. c. Construct a calibration curve by plotting the peak area ratio versus the known concentration of the calibration standards. d. Determine the concentration of Chlorpheniramine in the unknown samples by interpolating their peak area ratios from the calibration curve.

The workflow for this analytical method is illustrated in the diagram below.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound maleate | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]

- 3. Chlorphenamine Impurities | SynZeal [synzeal.com]

- 4. Deuterated Compounds [simsonpharma.com]

- 5. jrfglobal.com [jrfglobal.com]

- 6. Determination of chlorpheniramine in human plasma by HPLC-ESI-MS/MS: application to a dexchlorpheniramine comparative bioavailability study - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Throughput Analysis of Chlorpheniramine in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of chlorpheniramine in human plasma. The use of a stable isotope-labeled internal standard, Chlorpheniramine-d6, ensures high accuracy and precision, making this method suitable for pharmacokinetic studies, bioequivalence trials, and clinical research. The protocol employs a straightforward liquid-liquid extraction for sample preparation, followed by a rapid chromatographic separation on a C18 reversed-phase column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, providing excellent selectivity and low limits of quantification.

Introduction

Chlorpheniramine is a first-generation antihistamine widely used in the treatment of allergic conditions such as rhinitis and urticaria. Accurate measurement of its concentration in biological matrices is crucial for pharmacokinetic and bioavailability studies. LC-MS/MS has become the preferred technique for bioanalytical applications due to its high sensitivity, specificity, and speed. The incorporation of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS assays. This is because a deuterated internal standard co-elutes with the analyte and experiences similar matrix effects and ionization suppression, leading to more reliable and reproducible results. This application note provides a comprehensive protocol for the determination of chlorpheniramine in human plasma using this compound as the internal standard.

Experimental

Materials and Reagents

-

Chlorpheniramine maleate reference standard

-

This compound maleate internal standard

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid, analytical grade

-

Ammonium acetate, analytical grade

-

Human plasma (with anticoagulant)

Sample Preparation: Liquid-Liquid Extraction

-

Thaw plasma samples at room temperature.

-

Pipette 200 µL of plasma into a clean microcentrifuge tube.

-

Add 25 µL of the this compound internal standard working solution (concentration to be optimized based on expected analyte levels).

-

Vortex for 10 seconds to mix.

-

Add 50 µL of 0.1 M NaOH to alkalize the plasma.

-

Add 1 mL of extraction solvent (e.g., ethyl acetate or a mixture of diethyl ether and dichloromethane).

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 10,000 x g for 5 minutes to separate the layers.

-

Carefully transfer the upper organic layer to a new tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

| Parameter | Condition |

| HPLC System | A standard high-performance liquid chromatography system |

| Column | C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Optimized for separation (a typical starting point is 95% A, ramping to 95% B over a few minutes) |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 5 - 10 µL |

| Column Temperature | 40°C |

Mass Spectrometry:

| Parameter | Condition |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | See Table 1 |

| Ion Source Temp. | 500°C |

| Ion Spray Voltage | 4500 V |

| Gas 1 (Nebulizer) | Optimized for the instrument (e.g., 50 psi) |

| Gas 2 (Turbo) | Optimized for the instrument (e.g., 60 psi) |

| Curtain Gas | Optimized for the instrument (e.g., 30 psi) |

| Collision Gas | Argon |

Table 1: Multiple Reaction Monitoring (MRM) Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) | Declustering Potential (V) |

| Chlorpheniramine | 275.1 | 230.1 | 150 | 25 | 80 |

| This compound | 281.1 | 236.1 | 150 | 25 | 80 |

Note: Collision energy and declustering potential may require optimization for your specific instrument.

Method Validation

A full validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA or EMA). The following parameters should be assessed:

-

Linearity: The method should be linear over a defined concentration range, typically with a correlation coefficient (r²) > 0.99.

-

Precision and Accuracy: Intra- and inter-day precision (%CV) should be ≤15% (≤20% at the LLOQ), and accuracy (%RE) should be within ±15% (±20% at the LLOQ).

-

Lower Limit of Quantification (LLOQ): The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy.

-

Selectivity and Specificity: The method should be free from interference from endogenous plasma components.

-

Matrix Effect: The effect of the plasma matrix on the ionization of the analyte and internal standard should be evaluated.

-

Recovery: The efficiency of the extraction procedure should be determined.

-

Stability: The stability of chlorpheniramine in plasma should be assessed under various conditions (freeze-thaw, short-term benchtop, and long-term storage).

Table 2: Representative Method Validation Data

| Parameter | Result |

| Linearity Range | 0.1 - 50 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| LLOQ | 0.1 ng/mL |

| Intra-day Precision (%CV) | ≤ 10% |

| Inter-day Precision (%CV) | ≤ 12% |

| Intra-day Accuracy (%RE) | Within ± 8% |

| Inter-day Accuracy (%RE) | Within ± 10% |

| Extraction Recovery | > 85% |

Note: The data presented in Table 2 is representative and should be established for each specific laboratory and application.

Signaling Pathway

Chlorpheniramine is a histamine H1 receptor antagonist. It competitively inhibits the binding of histamine to H1 receptors, thereby preventing the downstream signaling cascade that leads to allergic symptoms.

Figure 1. Histamine H1 Receptor Signaling Pathway and the Antagonistic Action of Chlorpheniramine.

Experimental Workflow

The overall workflow for the quantitative analysis of chlorpheniramine in human plasma is depicted below.

Figure 2. Experimental Workflow for the LC-MS/MS Analysis of Chlorpheniramine.

Conclusion

The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of chlorpheniramine in human plasma. The use of this compound as an internal standard ensures the accuracy and robustness of the assay. This method is well-suited for high-throughput analysis in a variety of research and clinical settings.

Application Note: The Use of Chlorpheniramine-d6 in Pharmacokinetic Studies of Chlorpheniramine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorpheniramine is a first-generation antihistamine widely used to treat symptoms of allergic conditions such as rhinitis and urticaria.[1] Accurate determination of its pharmacokinetic profile is crucial for optimizing dosing regimens and ensuring therapeutic efficacy and safety. Pharmacokinetic studies of chlorpheniramine are often challenged by the low concentrations of the drug in biological matrices and the potential for analytical variability. The use of a stable isotope-labeled internal standard, such as Chlorpheniramine-d6, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalytical methods, offering high sensitivity, selectivity, and accuracy.[2] This application note provides a detailed protocol for the quantification of chlorpheniramine in human plasma using this compound as an internal standard for pharmacokinetic studies.

Chlorpheniramine works by blocking the action of histamine at the H1 receptor.[1] It is readily absorbed from the gastrointestinal tract and is extensively metabolized in the liver, primarily by the CYP2D6 enzyme, to its monodesmethyl and didesmethyl metabolites.[3] The elimination half-life of chlorpheniramine in adults is approximately 20 to 28 hours.[4][5]

The Role of this compound as an Internal Standard

This compound is a deuterated analog of chlorpheniramine, where six hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for the quantitative analysis of chlorpheniramine for several reasons:

-

Similar Physicochemical Properties: this compound has nearly identical chemical and physical properties to chlorpheniramine. This ensures that it behaves similarly during sample preparation, chromatography, and ionization, effectively compensating for any variability in these steps.[2]

-

Co-elution: It co-elutes with the unlabeled chlorpheniramine under typical reversed-phase HPLC conditions, which is critical for accurate correction of matrix effects.

-

Mass Differentiation: The mass difference between chlorpheniramine and this compound allows for their distinct detection by a mass spectrometer, enabling accurate quantification of the analyte.

Experimental Protocols

This section outlines a typical experimental protocol for a pharmacokinetic study of chlorpheniramine using this compound as an internal standard.

Study Design

A typical pharmacokinetic study would involve the administration of a single oral dose of chlorpheniramine to healthy volunteers. Blood samples would be collected at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours) post-dose. Plasma is then separated and stored at -20°C or lower until analysis.

Bioanalytical Method: LC-MS/MS Quantification of Chlorpheniramine in Human Plasma

This method is designed for the sensitive and selective quantification of chlorpheniramine in human plasma.

1. Materials and Reagents

-

Chlorpheniramine maleate (Reference Standard)

-

This compound maleate (Internal Standard)

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid

-

Human plasma (blank)

2. Stock and Working Solutions Preparation

-

Chlorpheniramine Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of chlorpheniramine maleate in methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound maleate in methanol.

-

Working Solutions: Prepare serial dilutions of the chlorpheniramine stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.

3. Sample Preparation (Protein Precipitation)

Protein precipitation is a simple and effective method for extracting chlorpheniramine from plasma.

-